
4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide, also known as PFI-2, is a chemical compound that has gained significant attention in the field of scientific research. PFI-2 is a potent inhibitor of the histone methyltransferase, SETD7, which is involved in the regulation of gene expression. The inhibition of SETD7 by PFI-2 has been shown to have potential therapeutic applications in various diseases, such as cancer and diabetes.
Mécanisme D'action
4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide works by binding to the active site of SETD7, which prevents the enzyme from methylating histones. Histone methylation is a crucial step in the epigenetic regulation of gene expression. By inhibiting SETD7, this compound can alter the expression of genes that are involved in various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
The inhibition of SETD7 by this compound has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of SETD7 by this compound can lead to the downregulation of oncogenes, which can inhibit cell growth and induce apoptosis. In diabetes, the inhibition of SETD7 can improve insulin sensitivity, which can help to regulate blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide in lab experiments is its specificity for SETD7. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of SETD7 in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and diabetes. Another direction is to develop more potent and selective inhibitors of SETD7, which can be used as tools for studying the epigenetic regulation of gene expression. Additionally, the development of new methods for synthesizing this compound and related compounds can help to improve their solubility and bioavailability, which can make them more useful in lab experiments.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 2-furan-2-yl-2-methoxyethanol, which is then reacted with 4-fluorobenzenesulfonyl chloride to obtain the intermediate product. The intermediate product is then further reacted with 2-aminopyridine to obtain the final product, this compound.
Applications De Recherche Scientifique
4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide has been extensively studied in the field of epigenetics, which is the study of changes in gene expression that are not caused by alterations in the DNA sequence. SETD7 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. The inhibition of SETD7 by this compound has been shown to have potential therapeutic applications in various diseases, such as cancer and diabetes.
Propriétés
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-18-13(12-3-2-8-19-12)9-15-20(16,17)11-6-4-10(14)5-7-11/h2-8,13,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGORPALQAOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

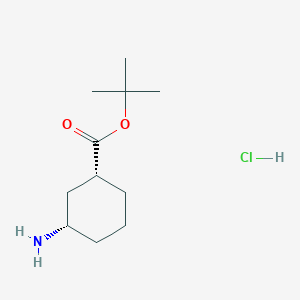
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2948363.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide](/img/structure/B2948365.png)
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2948366.png)
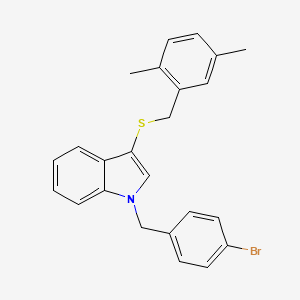

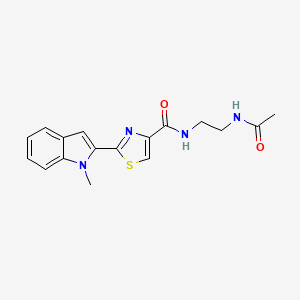
![Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2948373.png)
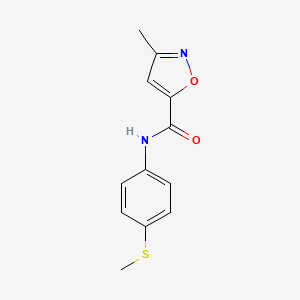
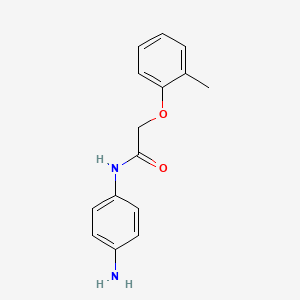
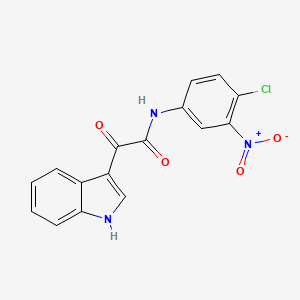
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
